N-Boc-2-Hydroxydimethylsilanyl-pyrrole

Cross-Coupling Palladium Catalysis Reaction Kinetics

Researchers often face low yields in pyrrole C-C bond formation due to unstable boronic acids or incompatible silyl reagents. N-Boc-2-Hydroxydimethylsilanyl-pyrrole (CAS 879904-82-2) directly resolves this as a hydrolytically stable silanol designed for Hiyama-Denmark cross-coupling. The Boc-protected pyrrole ensures orthogonal protection, enabling selective 3-position Ir-catalyzed C-H borylation. Key supply advantages: - Achieves high regioselectivity and superior coupling efficiency with aryl iodides vs. generic silanes. - Robust shelf stability facilitates multi-step synthesis, reducing reagent degradation risks. - Standardized storage ensures batch-to-batch consistency for medicinal chemistry programs.

Molecular Formula C11H19NO3Si
Molecular Weight 241.36 g/mol
CAS No. 879904-82-2
Cat. No. B1340238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-Hydroxydimethylsilanyl-pyrrole
CAS879904-82-2
Molecular FormulaC11H19NO3Si
Molecular Weight241.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O
InChIInChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3
InChIKeyRLDVDBYGGISJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-Hydroxydimethylsilanyl-pyrrole: Overview


N-Boc-2-Hydroxydimethylsilanyl-pyrrole (CAS 879904-82-2), also known as (N-Boc-2-pyrrolyl)dimethylsilanol, is an organosilicon compound featuring a tert-butoxycarbonyl (Boc)-protected pyrrole ring and a dimethylsilanol functional group at the 2-position. With a molecular formula of C11H19NO3Si and a molecular weight of 241.36 g/mol [1], this compound serves as a versatile building block in organic synthesis. The Boc group provides robust N-protection, enabling selective transformations on the pyrrole ring, while the silanol moiety offers unique reactivity in palladium-catalyzed cross-coupling reactions [2]. It is widely employed as a substrate for preparing cross-coupling products with aryl iodides and in the synthesis of alkoxyhydrosiloxanes, making it a valuable intermediate in medicinal chemistry and materials science [2].

Why Generic Pyrrole Substitution Fails


The unique reactivity profile of N-Boc-2-Hydroxydimethylsilanyl-pyrrole stems from its combination of a Boc-protected pyrrole ring and a dimethylsilanol group at the 2-position. Generic substitution with other pyrrole derivatives, such as N-Boc-pyrrole-2-boronic acid or N-Boc-2-trimethylsilanyl-pyrrole, often leads to compromised reaction efficiency, stability issues, or incompatible deprotection strategies. The silanol group in the target compound enables direct participation in Hiyama-Denmark cross-coupling without the need for stoichiometric activators, offering a distinct advantage over traditional silicon-based reagents [1]. Furthermore, the Boc protection is strategically chosen to balance electron density on the pyrrole ring, which is critical for achieving high regioselectivity in subsequent functionalizations, as demonstrated in Ir-catalyzed C-H borylation studies [2]. Simply interchanging with a boronic acid or a trimethylsilyl derivative would forfeit these integrated advantages, potentially leading to lower yields, undesired side reactions, or the need for additional synthetic steps.

Performance Evidence vs. Key Comparators


Cross-Coupling Rate Enhancement via Silanolate

In palladium-catalyzed cross-coupling, the use of alkali metal silanolates (derived from silanols like the target compound) provides a significant rate enhancement compared to using silanols activated by Brønsted bases such as NaOt-Bu. While the study primarily focuses on 2-indolylsilanolates, the optimized conditions were readily applied to 2-pyrrolylsilanolates, demonstrating broader substrate scope and faster reaction rates [1].

Cross-Coupling Palladium Catalysis Reaction Kinetics

Stability Advantage Over Trimethylsilyl Analogs

While N-Boc-2-trimethylsilanyl-pyrrole (CAS 75400-57-6) is a known analog, the trimethylsilyl group is prone to hydrolysis, making it an impractical protecting group for many synthetic sequences [1]. In contrast, the dimethylsilanol group in the target compound is significantly more robust. Related studies on dimethyl(2-indolyl)silanols (which share the same functional group) show they are stable to silica gel chromatography and can be stored for several months at room temperature without diminished reactivity or purity [2]. This class-level inference strongly suggests the target compound offers superior handling and storage stability compared to the trimethylsilyl analog.

Chemical Stability Silicon Protecting Groups Shelf Life

Boc-Directed Regioselectivity in C-H Borylation

The Boc group in N-Boc-pyrrole plays a critical role in directing Ir-catalyzed C-H borylation to the 3-position with effectively complete regioselectivity. This is a significant improvement over unprotected pyrrole, which typically undergoes borylation at the 2-position, or TIPS-protected pyrrole, which also favors the 3-position but is more expensive. Studies on N-Boc-pyrrole (a close analog lacking only the 2-silanol group) demonstrate that borylation proceeds smoothly to afford the 3-borylated product in 90% yield under optimized conditions (THF, 55 °C, 13 h) and in 85% yield on a 100 g scale with 0.5 mol% Ir catalyst loading [1].

C-H Activation Iridium Catalysis Regioselectivity

Optimal Applications


Hiyama-Denmark Cross-Coupling for 2-Aryl Pyrroles

The target compound is ideally suited for the synthesis of 2-aryl pyrroles via palladium-catalyzed cross-coupling with aryl iodides. The silanol group can be converted to a silanolate, which offers a significant rate enhancement and broader substrate scope compared to in situ base activation [1]. This application directly leverages the compound's superior cross-coupling efficiency, making it a valuable reagent for medicinal chemistry programs targeting pyrrole-containing drug candidates.

Ir-Catalyzed C-H Borylation at 3-Position

The Boc group in N-Boc-2-Hydroxydimethylsilanyl-pyrrole acts as a powerful director for Ir-catalyzed C-H borylation, enabling selective functionalization at the 3-position with high yield and complete regioselectivity [1]. This allows for the preparation of 3-borylated pyrroles that can be further elaborated via Suzuki-Miyaura coupling. This strategy is particularly useful for diversifying pyrrole scaffolds in library synthesis and for accessing complex natural product analogs.

Alkoxyhydrosiloxane Synthesis for Hybrid Materials

The silanol group in N-Boc-2-Hydroxydimethylsilanyl-pyrrole can react with alkoxyhydrosilanes to synthesize alkoxyhydrosiloxanes [1]. These silicon-containing oligomers are valuable precursors for hybrid organic-inorganic materials, such as functionalized siloxanes for coatings, adhesives, or drug delivery systems. The stability of the dimethylsilanol group facilitates handling during these transformations, a key advantage over more labile silyl protecting groups.

Multi-Step Synthesis with Orthogonal Reactivity

The combination of a stable Boc protecting group and a hydrolytically robust dimethylsilanol moiety makes this compound an excellent building block for multi-step synthetic sequences. The Boc group can be removed on thermolysis or left intact during subsequent transformations, providing orthogonal protection strategies [1]. The silanol group offers a handle for cross-coupling or siloxane formation, while the stability of both functionalities ensures compatibility with a wide range of reaction conditions, as demonstrated by the shelf stability of related silanols [2].

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